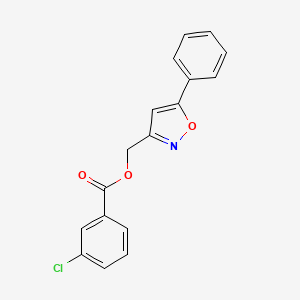

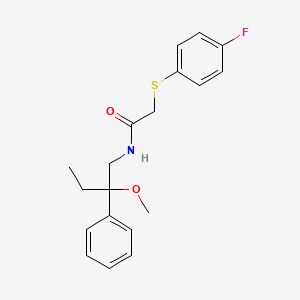

![molecular formula C12H20FNO4 B2959825 4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid CAS No. 1785107-71-2](/img/structure/B2959825.png)

4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, and its role or use, would also be mentioned.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. The compound’s role in the reaction (as a reactant, product, catalyst, etc.) would also be discussed.Physical And Chemical Properties Analysis

This involves reporting properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral data. The compound’s stability, reactivity, and any notable chemical behavior would also be discussed.Aplicaciones Científicas De Investigación

Antimycobacterial Activity

- A study focused on the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition and evaluated their antimycobacterial activity. One compound exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv, showing greater potency than standard treatments like isoniazid and ciprofloxacin. This compound significantly reduced bacterial count in lung and spleen tissues in vivo, highlighting its potential as a promising antimycobacterial agent (Kumar et al., 2008).

Cancer Treatment

- Another research avenue involves the development of Aurora kinase inhibitors for cancer treatment. A compound structurally related to 4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid was found to inhibit Aurora A kinase, suggesting its utility in treating cancer through the inhibition of this critical enzyme involved in cell division (ヘンリー,ジェームズ, 2006).

Serotonin Reuptake Inhibitor

- Research on the synthesis and ligand binding of tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor (SSRI), involved derivatives of piperidine. This study aimed at improving the efficacy of antidepressants, showcasing the compound's relevance in the development of therapeutics for mental health conditions (Keverline-Frantz et al., 1998).

Antibacterial Agents

- The synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives introduced to the C7 position of the quinolone core led to fluoroquinolones with notable antibacterial activity. One such derivative showed comparable activity against both quinolone-susceptible and multidrug-resistant strains, suggesting its potential as a new antibacterial agent (Huang et al., 2010).

Corrosion Inhibition

- Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were employed to study three piperidine derivatives, highlighting their potential as corrosion inhibitors in industrial applications (Kaya et al., 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. Information on safe handling and storage would also be included.

Direcciones Futuras

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Propiedades

IUPAC Name |

4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRZVVMJRJURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

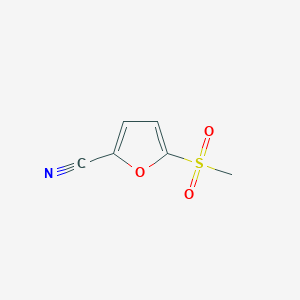

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)

![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)

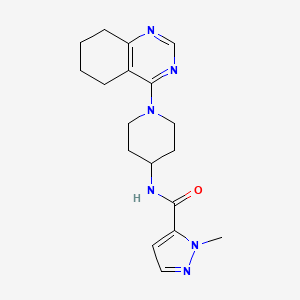

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2959761.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2959766.png)